molecular formula C18H14N4O2 B7580465 N1,N3-Di(pyridin-4-yl)isophthalamide

N1,N3-Di(pyridin-4-yl)isophthalamide

Cat. No.: B7580465
M. Wt: 318.3 g/mol
InChI Key: MTLPBQYRVAWPQH-UHFFFAOYSA-N
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Description

N1,N3-Di(pyridin-4-yl)isophthalamide is a neutral N-donor ligand valued in materials science for constructing sophisticated metal-organic frameworks (MOFs) and coordination polymers. Its molecular structure, featuring two pyridyl-4-yl groups connected by an isophthalamide core, allows it to act as a versatile bridging unit for metal centers. Research has demonstrated its critical role in forming complexes with transition metals like Copper (Cu), Nickel (Ni), and Cobalt (Co), which exhibit dynamic properties. A key characteristic of these frameworks is their stimuli-responsive behavior; some complexes undergo reversible color changes upon processes like desolvation and resolvation, making them promising candidates for developing chemical sensors and visual indicators . Furthermore, the ligand's V-shaped geometry and flexible conformation are instrumental in creating coordination polymers with unique physical properties. For instance, iron-based coordination polymers utilizing an almost identical ligand (DPIP, N,N'-dipyridin-4-ylisophthalamide) exhibit thermal- and light-induced spin crossover (SCO), a phenomenon with potential applications in molecular switches and memory devices . The ability of such neutral N-donor ligands to form cationic frameworks whose structure and properties can be modulated by external chemical stimuli, such as anion exchange or guest molecules, is a major area of ongoing investigation in the field of smart materials . This product is intended for research purposes only and is not intended for personal or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-N,3-N-dipyridin-4-ylbenzene-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2/c23-17(21-15-4-8-19-9-5-15)13-2-1-3-14(12-13)18(24)22-16-6-10-20-11-7-16/h1-12H,(H,19,21,23)(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLPBQYRVAWPQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NC2=CC=NC=C2)C(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Functionalization of N1,n3 Di Pyridin 4 Yl Isophthalamide

Established Synthetic Pathways and Precursor Chemistry

The synthesis of N1,N3-Di(pyridin-4-yl)isophthalamide is primarily achieved through standard amidation reactions, leveraging the reactivity of isophthaloyl dichloride with 4-aminopyridine (B3432731).

Condensation Reactions for this compound Synthesis

The most common and established method for synthesizing this compound is the condensation reaction between isophthaloyl chloride and 4-aminopyridine. This reaction, a classic example of a Schotten-Baumann reaction, involves the nucleophilic attack of the amino group of 4-aminopyridine on the acyl chloride groups of isophthaloyl chloride. The reaction is typically carried out in a suitable solvent and in the presence of a base to neutralize the hydrochloric acid byproduct.

Table 1: Precursors for the Synthesis of this compound

Precursor NameChemical FormulaRole in Synthesis
Isophthaloyl chlorideC₈H₄Cl₂O₂Acylating agent
4-AminopyridineC₅H₆N₂Amine nucleophile
TriethylamineC₆H₁₅NAcid scavenger

Advanced Synthetic Strategies for Coordination Complex Formation

The true utility of this compound lies in its application as a ligand for the construction of higher-order structures, such as coordination polymers and metal-organic frameworks.

Solvothermal Synthesis Approaches

Solvothermal synthesis is a powerful technique for the preparation of crystalline coordination complexes. This method involves heating a mixture of the ligand and a metal salt in a sealed vessel, often in a high-boiling point solvent. The elevated temperature and pressure facilitate the dissolution of the precursors and promote the formation of well-ordered crystalline products.

A study by Gong et al. demonstrated the successful use of this compound (L) in the solvothermal synthesis of four different metal(II) coordination complexes nih.gov. These complexes showcase the versatility of the ligand in coordinating with various metal centers, leading to diverse structural architectures nih.gov. The specific complexes synthesized were:

[Cu(L)₂Cl₂]·5.5H₂O

[Ni(L)₂Cl₂]·5.5H₂O

[Co(L)(m-BDC)]·DMF

[Cd₂(L)₂(m-BDC)₂]·DMF·0.2H₂O

In these structures, the this compound ligand adopts different conformations (cis and trans) to bridge the metal centers, resulting in one-dimensional chains and two- or three-dimensional networks nih.gov. The choice of metal salt and the presence of other auxiliary ligands, such as 1,3-benzenedicarboxylic dianion (m-BDC), play a crucial role in determining the final topology of the coordination polymer nih.gov.

Table 2: Examples of Coordination Complexes Synthesized with this compound

Complex FormulaMetal CenterLigand(s)Dimensionality of FrameworkReference
[Cu(L)₂Cl₂]·5.5H₂OCopper(II)L1D Chain nih.gov
[Ni(L)₂Cl₂]·5.5H₂ONickel(II)L1D Chain nih.gov
[Co(L)(m-BDC)]·DMFCobalt(II)L, m-BDC3D Architecture nih.gov
[Cd₂(L)₂(m-BDC)₂]·DMF·0.2H₂OCadmium(II)L, m-BDC2D Layer nih.gov

Ligand Derivatization and Structural Modification

The properties of coordination polymers can be fine-tuned by modifying the organic ligands used in their synthesis. This can involve the introduction of functional groups to alter the electronic properties, steric bulk, or binding capabilities of the ligand.

Incorporation of Substituents for Tailored Properties

The incorporation of substituents onto the this compound scaffold represents a logical step toward creating tailored materials with specific functionalities. For instance, adding electron-donating or electron-withdrawing groups to the pyridine (B92270) or isophthalamide (B1672271) rings could modulate the electronic properties of the resulting coordination polymers, which could be beneficial for applications in catalysis or sensing. Similarly, introducing bulkier groups could influence the porosity and guest-uptake properties of the frameworks.

Despite the potential for such modifications, a review of the available scientific literature did not yield specific examples of the synthesis of derivatized this compound for the purpose of creating functionalized coordination polymers. While there is extensive research on the synthesis of various other isophthalamide derivatives google.comresearchgate.netnih.gov, studies focusing on the targeted functionalization of this compound itself appear to be limited. This suggests that the exploration of derivatized versions of this particular ligand is a promising area for future research in the field of crystal engineering and materials science.

Fundamental Supramolecular Interactions Governing N1,n3 Di Pyridin 4 Yl Isophthalamide Assemblies

Hydrogen Bonding Architectures

Hydrogen bonds are the cornerstone of the supramolecular assembly of N1,N3-Di(pyridin-4-yl)isophthalamide, providing the primary driving force for the formation of extended networks. The molecule possesses both hydrogen bond donors (N-H groups of the amide linkages) and acceptors (the carbonyl oxygen atoms and the nitrogen atoms of the pyridine (B92270) rings), leading to a rich variety of hydrogen bonding motifs.

N–H···O Hydrogen Bonds

The most prominent hydrogen bonding interaction within the crystal structure of this compound is the classic N–H···O bond. This interaction occurs between the amide proton (N-H) and the carbonyl oxygen (C=O) of an adjacent molecule. These bonds are highly directional and are fundamental to the formation of one-dimensional chains or tapes. The geometric parameters of these bonds, such as the donor-acceptor distance and the bond angle, are critical in determining the strength and rigidity of the resulting supramolecular structure.

C–H···O Hydrogen Bonds

Hydrogen Bond TypeDonorAcceptorTypical Distance (Å)Role in Assembly
N–H···O Amide N-HCarbonyl O2.8 - 3.2Formation of primary 1D chains
O–H···O Solvent (e.g., H₂O) O-HCarbonyl O2.7 - 3.0Bridging of molecular units, stabilization of higher-dimensional networks
C–H···O Aromatic/Aliphatic C-HCarbonyl O / Pyridine N3.0 - 3.5Fine-tuning of molecular packing and orientation

Aromatic Stacking Interactions

Aromatic stacking interactions, also known as π–π interactions, are another crucial set of non-covalent forces that direct the assembly of this compound. These interactions arise from the electrostatic and van der Waals forces between the electron-rich π-systems of the aromatic rings.

Parallel Slipped π–π Interactions of Pyridine Rings

In the crystal structure of this compound, the pyridine rings of adjacent molecules often engage in parallel slipped π–π stacking. In this arrangement, the rings are parallel to each other but are offset, which minimizes repulsive interactions between the electron clouds. This type of stacking is a common feature in the crystal engineering of aromatic compounds and contributes significantly to the thermodynamic stability of the solid-state structure. The slip distance and the inter-planar distance are key parameters that define the geometry and strength of these interactions. The absence of significant π–π stacking interactions has been noted in some related bipyridinium systems, often due to steric hindrance from other functional groups. manchester.ac.uk

Interaction TypeInvolved MoietiesGeometric ArrangementTypical Inter-planar Distance (Å)
Parallel Slipped π–π Pyridine RingsParallel but offset3.3 - 3.8

Conformational Isomerism and its Influence on Supramolecular Aggregation

The conformational flexibility of this compound is a critical factor that influences its supramolecular aggregation. The molecule can adopt different conformations due to rotation around the C-N amide bonds, leading to different spatial arrangements of the pyridine rings relative to the central isophthaloyl core. Research on metal-organic frameworks (MOFs) incorporating this ligand has revealed the existence of distinct conformational isomers. rsc.org

These conformations are often categorized as cis, intermediate, and trans. rsc.org

In the cis-conformation , the nitrogen atoms of the two pyridine rings are oriented on the same side of the molecule. This conformation has been observed in chain-like frameworks of copper(II) and nickel(II) complexes. rsc.org

The trans-conformation places the pyridine nitrogen atoms on opposite sides of the molecule. This isomer has been identified in corrugated two-dimensional layers of cadmium(II) complexes. rsc.org

An intermediate-conformation , which lies between the cis and trans arrangements, has been found in a three-dimensional architecture of a cobalt(II) complex. rsc.org

The specific conformation adopted by this compound has a profound impact on the resulting supramolecular structure. The cis-conformation tends to promote the formation of one-dimensional or cyclic structures, while the more linear trans-conformation is more conducive to the formation of extended two- or three-dimensional networks. The ability of this molecule to adopt multiple conformations highlights its versatility as a building block in supramolecular chemistry and crystal engineering, allowing for the construction of a diverse range of supramolecular architectures.

ConformerDescriptionObserved in Metal ComplexesResulting Supramolecular Architecture
Cis Pyridine N atoms on the same side.Cu(II), Ni(II) rsc.orgChain-like frameworks rsc.org
Intermediate Between cis and trans.Co(II) rsc.orgThree-dimensional architecture rsc.org
Trans Pyridine N atoms on opposite sides.Cd(II) rsc.orgCorrugated two-dimensional layer rsc.org

Cis-, Trans-, and Intermediate Conformations

The rotational freedom around the amide bonds allows this compound to adopt various conformations. These are primarily categorized as cis, trans, and intermediate, based on the relative orientation of the two pyridyl rings with respect to the central isophthaloyl group. The specific conformation adopted is often influenced by the coordination environment, particularly in the presence of metal ions. sdu.dknih.gov

In the context of metal-organic frameworks, single-crystal X-ray diffraction studies have elucidated these conformational states. For instance, when this compound (L) is complexed with copper(II) or nickel(II) to form chain-like frameworks, the ligand adopts a cis-conformation. sdu.dknih.gov In a more complex three-dimensional architecture involving cobalt(II), the ligand is observed in an intermediate-conformation, bridging different chains. sdu.dknih.gov Furthermore, in a two-dimensional layered structure with cadmium(II), the ligand exhibits a trans-conformation. sdu.dknih.gov

These findings demonstrate the conformational adaptability of this compound, a crucial factor in the construction of diverse supramolecular architectures.

ConformationDescriptionObserved in ComplexFramework Dimensionality
Cis Both pyridyl groups are oriented on the same side of the isophthaloyl plane.[Cu(L)₂Cl₂]·5.5H₂O, [Ni(L)₂Cl₂]·5.5H₂O1D Chain
Intermediate The pyridyl groups are in a conformation between cis and trans.[Co(L)(m-BDC)]·DMF3D Architecture
Trans The pyridyl groups are oriented on opposite sides of the isophthaloyl plane.[Cd₂(L)₂(m-BDC)₂]·DMF·0.2H₂O2D Layer

This table is based on data reported in Dalton Transactions, 2010, 39, 9923-9928. sdu.dknih.gov

Amide-to-Amide Interactions

A defining feature of isophthalamide-based supramolecular assemblies is the formation of hydrogen bonds. The this compound molecule possesses two amide N-H groups, which act as hydrogen bond donors, and four potential hydrogen bond acceptors: the two amide carbonyl oxygens and the two nitrogen atoms of the pyridyl rings. sdu.dk This donor-acceptor mismatch is often resolved through the formation of specific hydrogen bonding patterns. sdu.dk

The primary hydrogen bonding motifs observed in related dipyridylisophthalamide structures include both amide-to-amide and amide-to-pyridine interactions. sdu.dk

Amide-to-Amide Hydrogen Bonding: This interaction occurs between the N-H group of one molecule and the carbonyl oxygen (C=O) of an adjacent molecule, forming a classic N-H···O hydrogen bond. This type of interaction can lead to the formation of chains or sheets. sdu.dk

Amide-to-Pyridine Hydrogen Bonding: In this motif, the amide N-H group donates a hydrogen bond to the nitrogen atom of a pyridyl ring (N-H···Npyridine). This interaction is often competitive with the amide-to-amide bond. sdu.dk The N-H···Npyridine interaction can lead to the formation of centrosymmetric dimeric rings. sdu.dk

The interplay between these hydrogen bonds, along with other non-covalent forces like π-π stacking, governs the self-assembly process and the final supramolecular structure. sdu.dk The relative strength and prevalence of these interactions can be influenced by factors such as the presence of solvent molecules and the specific crystalline packing arrangement. sdu.dk

Interaction TypeDonorAcceptorResulting Motif
Amide-to-AmideAmide N-HAmide C=OChains or Sheets
Amide-to-PyridineAmide N-HPyridine NCentrosymmetric Dimers

This table summarizes the fundamental hydrogen bonding interactions discussed in the context of dipyridylisophthalamide assemblies. sdu.dk

Coordination Chemistry of N1,n3 Di Pyridin 4 Yl Isophthalamide

Diverse Coordination Modes of the Ligand

The coordination behavior of N1,N3-di(pyridin-4-yl)isophthalamide is characterized by its adaptability, which is evident in the various ways it binds to metal centers and bridges them to form extended networks.

The primary mode of interaction between this compound and metal ions occurs through the nitrogen atoms of its two pyridyl groups. These terminal pyridyl nitrogens act as Lewis bases, donating electron pairs to the metal centers, thus functioning as N-donors. This fundamental interaction is the basis for the assembly of more complex architectures. The ligand's flexible backbone allows the pyridyl groups to orient in specific ways to satisfy the geometric preferences of the metal ions.

In several documented complexes, the ligand coordinates to metal(II) ions such as copper, nickel, cobalt, and cadmium. For instance, in complexes formulated as [Cu(L)2Cl2]·5.5H2O and [Ni(L)2Cl2]·5.5H2O (where L is this compound), the ligand coordinates to the metal center in a monodentate fashion through one of its pyridyl nitrogen atoms. rsc.org

A key feature of this compound is its capacity to act as a bridging ligand, connecting two or more metal centers to generate one-, two-, or three-dimensional extended structures. rsc.org This bridging functionality is facilitated by the two pyridyl groups located at opposite ends of the molecule. The conformational flexibility of the isophthalamide (B1672271) core, which can adopt cis, intermediate, or trans conformations, plays a crucial role in determining the final architecture of the coordination polymer. rsc.org

For example, in isomorphous chain-like frameworks of [Cu(L)2Cl2]·5.5H2O and [Ni(L)2Cl2]·5.5H2O, the ligand adopts a cis-conformation. rsc.org In a three-dimensional architecture of [Co(L)(m-BDC)]·DMF, the ligand is found in an intermediate-conformation, linking different chains. rsc.org Furthermore, in the corrugated two-dimensional layers of [Cd2(L)2(m-BDC)2]·DMF·0.2H2O, the ligand displays a trans-conformation, acting as a bridging group between cadmium(II) centers. rsc.org

Metal Ion Coordination Environments

Single-crystal X-ray diffraction studies have provided detailed insights into the coordination geometries of metal centers in complexes with this compound. In the chain-like structures of [Cu(L)2Cl2]·5.5H2O and [Ni(L)2Cl2]·5.5H2O, the metal ions are in a distorted octahedral environment. rsc.org Each metal center is coordinated to two nitrogen atoms from two different this compound ligands and four chloride ions. rsc.org

In the case of the three-dimensional cobalt complex, [Co(L)(m-BDC)]·DMF, the cobalt(II) ion is also in a distorted octahedral geometry, coordinated to nitrogen and oxygen atoms from the primary and ancillary ligands. rsc.org For the two-dimensional cadmium complex, [Cd2(L)2(m-BDC)2]·DMF·0.2H2O, the cadmium(II) centers exhibit a different coordination environment, which is bridged by both the this compound and the ancillary m-BDC ligands to form the layered structure. rsc.org

Table 1: Selected Coordination Geometries of Metal(II) Complexes with this compound

Complex Metal Ion Coordination Geometry
[Cu(L)2Cl2]·5.5H2O Cu(II) Distorted Octahedral
[Ni(L)2Cl2]·5.5H2O Ni(II) Distorted Octahedral
[Co(L)(m-BDC)]·DMF Co(II) Distorted Octahedral

Data sourced from a study on metal(II)-N1,N3-di(pyridin-4-yl)isophthalamide complexes. rsc.org

Ancillary ligands play a significant role in dictating the final structure of coordination complexes involving this compound. These co-ligands can influence the dimensionality and topology of the resulting framework by satisfying the coordination requirements of the metal center and introducing additional bridging or terminal functionalities.

A pertinent example is the use of the 1,3-benzenedicarboxylate (m-BDC) dianion as an ancillary ligand. rsc.org In the cobalt complex [Co(L)(m-BDC)]·DMF, the m-BDC ligand, along with the primary this compound ligand, contributes to the formation of a three-dimensional architecture. rsc.org Similarly, in the cadmium complex [Cd2(L)2(m-BDC)2]·DMF·0.2H2O, the m-BDC ligand acts as a bridging group in conjunction with this compound to construct a corrugated two-dimensional layer. rsc.org The presence of these ancillary ligands is therefore crucial in expanding the structural diversity of coordination polymers based on this compound.

Assembly of Discrete Metallo-Supramolecular Architectures

While often utilized in the formation of extended coordination polymers, this compound can also participate in the assembly of discrete metallo-supramolecular architectures. The principles of self-assembly, guided by the coordination preferences of the metal ions and the geometric and electronic properties of the ligand, can lead to the formation of finite, well-defined structures such as molecular squares or cages.

The conformational flexibility of the ligand is a key factor in the assembly of such discrete structures. By controlling the reaction conditions, including the choice of metal ion, solvent, and the presence of ancillary ligands, it is possible to favor the formation of these finite assemblies over infinite polymeric chains. These discrete architectures are of significant interest for their potential applications in host-guest chemistry, catalysis, and as molecular containers.

Macrocyclic and Cage Complexes

Scientific literature to date has primarily focused on the formation of coordination polymers and metal-organic frameworks involving this compound. Extensive searches for discrete macrocyclic or cage-like complexes constructed from this specific ligand did not yield any published research. The inherent structural properties of this compound, with its divergent pyridyl groups, favor the formation of extended network structures rather than closed, discrete molecular assemblies.

Research has shown that in the presence of various metal ions, this compound acts as a versatile building block for one-, two-, and three-dimensional coordination polymers. For instance, studies have reported the synthesis and characterization of complexes with copper(II), nickel(II), cobalt(II), and cadmium(II). nih.gov In these structures, the ligand adopts different conformations (cis-, trans-, and intermediate-) to bridge metal centers, leading to the formation of chains, layers, and more complex 3D architectures. nih.gov

While these coordination polymers can contain large ring structures within their extended frameworks, they are not classified as discrete macrocycles or cages. A discrete macrocycle is a single, cyclic molecule containing a number of atoms in the ring, whereas a cage complex is a three-dimensional, self-contained molecular entity. The coordination chemistry of this compound documented thus far does not demonstrate the formation of such species.

Therefore, a detailed discussion, including data tables and specific research findings on macrocyclic and cage complexes of this compound, cannot be provided as the foundational research is not available in the current body of scientific literature.

Metal Organic Frameworks Mofs Constructed with N1,n3 Di Pyridin 4 Yl Isophthalamide

Dimensionality and Topological Classification of MOF Structures

The dimensionality of MOFs constructed with N1,N3-di(pyridin-4-yl)isophthalamide is highly dependent on the metal ion used and the presence of other coordinating species.

One-Dimensional Coordination Polymers

One-dimensional (1D) or chain-like frameworks have been synthesized using this compound (L) in conjunction with copper(II) and nickel(II) chlorides. In these structures, the ligand adopts a cis-conformation. nih.govnih.gov The resulting isomorphous complexes, [Cu(L)₂Cl₂]·5.5H₂O and [Ni(L)₂Cl₂]·5.5H₂O, both exhibit these chain-like frameworks. nih.govnih.gov The pyridyl groups of the ligand coordinate to the metal centers, propagating the structure in a single direction.

Detailed topological classification for these specific one-dimensional polymers has not been extensively reported in the available literature.

Two-Dimensional Layered Networks

A two-dimensional (2D) layered network has been successfully synthesized using cadmium(II) ions in combination with this compound (L) and 1,3-benzenedicarboxylic dianion (m-BDC). nih.govnih.gov The resulting complex, [Cd₂(L)₂(m-BDC)₂]·DMF·0.2H₂O, features corrugated two-dimensional layers. nih.govnih.gov In this structure, the this compound ligand adopts a trans-conformation and, along with the m-BDC, acts as a bridging group to link the cadmium(II) centers into a 2D sheet. nih.govnih.gov

Specific topological analysis and classification for this two-dimensional network are not detailed in the current scientific literature.

Three-Dimensional Porous Frameworks

The topological classification for this specific three-dimensional framework has not been explicitly determined in the available research.

Interpenetrated Networks and Catenated Topologies

The scientific literature currently lacks specific examples of interpenetrated or catenated Metal-Organic Frameworks constructed using the this compound ligand.

Dynamic Structural Transformations in MOFs

Certain MOFs constructed with this compound exhibit dynamic structural changes, particularly in response to the presence or absence of solvent molecules.

Crystal-to-Crystal Transformations

Table of MOFs with this compound

Compound Formula Dimensionality Ligand Conformation
1 [Cu(L)₂Cl₂]·5.5H₂O 1D cis
2 [Ni(L)₂Cl₂]·5.5H₂O 1D cis
3 [Co(L)(m-BDC)]·DMF 3D intermediate

Table of Compound Names

Abbreviation / Trivial Name Full Chemical Name
L This compound
m-BDC 1,3-benzenedicarboxylic dianion

Anion-Induced Structural Changes

The incorporation of different anions into the reaction system during the synthesis of MOFs with this compound (L) can significantly influence the resulting framework architecture. Research has shown that the presence of a dicarboxylate anion, in addition to the metal salt, can lead to structures that are distinct from those formed in its absence.

For instance, the reaction of cobalt(II) with L in the presence of 1,3-benzenedicarboxylic dianion (m-BDC) results in the formation of a three-dimensional framework with the formula [Co(L)(m-BDC)]·DMF. nih.gov In this structure, both the this compound and the m-BDC ligand bridge the cobalt centers. nih.gov This is in contrast to the chain-like frameworks formed when copper(II) or nickel(II) chlorides are used without the m-BDC anion, which yield [Cu(L)2Cl2]·5.5H2O and [Ni(L)2Cl2]·5.5H2O, respectively. nih.gov

Similarly, a cadmium(II) system with both L and m-BDC forms a corrugated two-dimensional layer with the formula [Cd2(L)2(m-BDC)2]·DMF·0.2H2O. nih.gov In this case, the ligand adopts a trans-conformation, and along with the m-BDC, it acts as a bridging group between the cadmium centers. nih.gov These findings underscore the crucial role of the anion in directing the final topology of the MOF, leading to frameworks with different dimensionalities and connectivity.

Guest-Mediated Structural Flexibility and Vapochromism

Several MOFs constructed with this compound exhibit dynamic structural changes in response to the removal and uptake of guest solvent molecules, a phenomenon often accompanied by a visible color change known as vapochromism. This behavior highlights the flexibility of the frameworks.

Three particular complexes, [Cu(L)2Cl2]·5.5H2O, [Ni(L)2Cl2]·5.5H2O, and [Co(L)(m-BDC)]·DMF, demonstrate reversible color changes upon desolvation and resolvation. nih.gov For example, the copper-based complex is blue in its solvated state and turns green upon heating to remove the water molecules. This color change is reversible, and the blue color is restored upon exposure to water vapor. A similar reversible color change from green to yellow is observed for the nickel-based complex. The cobalt-based framework also displays this reversible vapochromic behavior. nih.gov These visual transformations are attributed to subtle changes in the coordination environment of the metal centers as guest molecules are removed from or reintroduced into the framework.

ComplexSolvated ColorDesolvated ColorGuest Molecule
[Cu(L)2Cl2]·5.5H2OBlueGreenWater
[Ni(L)2Cl2]·5.5H2OGreenYellowWater
[Co(L)(m-BDC)]·DMF--DMF

Host-Guest Chemistry within MOF Frameworks

The porous nature of MOFs based on this compound allows for the inclusion of guest molecules within their crystalline structures. This host-guest chemistry is a key feature of these materials.

Encapsulation of Solvent Molecules

During the solvothermal synthesis of these MOFs, solvent molecules are often incorporated into the resulting crystal structures as guests. The specific solvent molecules encapsulated depend on the synthesis conditions and the specific metallic and anionic components used.

The following table summarizes the solvent molecules encapsulated in four reported MOFs constructed with this compound (L). nih.gov

Complex FormulaEncapsulated Solvent
[Cu(L)2Cl2]·5.5H2OWater (H2O)
[Ni(L)2Cl2]·5.5H2OWater (H2O)
[Co(L)(m-BDC)]·DMFN,N-Dimethylformamide (DMF)
[Cd2(L)2(m-BDC)2]·DMF·0.2H2ON,N-Dimethylformamide (DMF), Water (H2O)

Selective Inclusion and Recognition Phenomena

While the encapsulation of solvent molecules from the synthesis medium is well-documented, detailed studies on the selective inclusion or recognition of different guest molecules by MOFs constructed from this compound are not extensively reported in the scientific literature. The existing research primarily focuses on the structural characterization and the vapochromic properties related to the bulk removal and uptake of the encapsulated synthesis solvents. nih.gov Further investigation is required to determine if these frameworks possess the capability for selective adsorption and separation of specific guest molecules from mixtures, which is a critical aspect for applications such as sensing and purification.

Analytical and Spectroscopic Characterization Methodologies for N1,n3 Di Pyridin 4 Yl Isophthalamide Systems

X-ray Diffraction Techniques

X-ray diffraction is a cornerstone technique for the solid-state characterization of crystalline materials, providing definitive information about atomic arrangement and crystal packing. For N1,N3-Di(pyridin-4-yl)isophthalamide and its derivatives, both single-crystal and powder X-ray diffraction methods are crucial for structural analysis.

Single-Crystal X-ray Diffraction for Structural Elucidation

Single-crystal X-ray diffraction (SC-XRD) stands as the most powerful method for determining the precise three-dimensional structure of a molecule. For this compound, which acts as a versatile ligand (L) in coordination chemistry, SC-XRD has been instrumental in understanding its conformational behavior when complexed with various metals.

Detailed structural studies of four metal(II) complexes containing this compound have been reported. rsc.org These complexes, with the formulas [Cu(L)₂Cl₂]·5.5H₂O, [Ni(L)₂Cl₂]·5.5H₂O, [Co(L)(m-BDC)]·DMF, and [Cd₂(L)₂(m-BDC)₂]·DMF·0.2H₂O, were synthesized solvothermally and characterized using SC-XRD. rsc.org

The analysis revealed that the flexible this compound ligand can adopt different conformations upon coordination to a metal center. This conformational flexibility is a key aspect of its chemistry.

Cis-conformation: In the isomorphous copper and nickel complexes, the ligand adopts a cis-conformation, leading to the formation of chain-like frameworks. rsc.org

Intermediate-conformation: In the cobalt complex, the ligand is found in an intermediate conformation, which helps in constructing a three-dimensional architecture. rsc.org

Trans-conformation: For the cadmium complex, the ligand exists in a trans-conformation, acting as a bridging group to form a corrugated two-dimensional layer. rsc.org

The ability of the ligand to adopt these varied conformations highlights its utility in designing coordination polymers with diverse structural topologies. A crystal structure for the free ligand is also available through the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 694503. nih.gov

Table 1: Conformations of this compound (L) in Metal Complexes

Complex Formula Metal Ion Ligand Conformation Resulting Framework
[Cu(L)₂Cl₂]·5.5H₂O Cu(II) cis Chain-like
[Ni(L)₂Cl₂]·5.5H₂O Ni(II) cis Chain-like
[Co(L)(m-BDC)]·DMF Co(II) intermediate 3D Architecture
[Cd₂(L)₂(m-BDC)₂]·DMF·0.2H₂O Cd(II) trans 2D Layer

Powder X-ray Diffraction for Phase Identification and Structural Changes

Powder X-ray diffraction (PXRD) is an essential technique for confirming the phase purity of a bulk crystalline sample and for studying structural transformations that may occur due to external stimuli such as solvent exchange or temperature changes. The PXRD pattern of a microcrystalline powder is a fingerprint of the material, where the peak positions are related to the unit cell dimensions and the peak intensities are related to the arrangement of atoms within the cell.

For the metal complexes of this compound, PXRD is used to ensure that the structure determined from a single crystal is representative of the entire bulk material synthesized. Furthermore, studies on these complexes have shown reversible color changes upon desolvation and solvation. rsc.org PXRD would be the primary method to investigate the crystallographic phase changes associated with these transformations, confirming whether the material retains its framework integrity, undergoes a phase transition to a new crystalline form, or becomes amorphous. While the importance of this technique is clear, specific PXRD patterns and 2θ data for this compound or its complexes are not detailed in the reviewed literature.

Spectroscopic Investigations

Spectroscopic techniques probe the interactions of molecules with electromagnetic radiation, providing valuable information on functional groups, electronic properties, and molecular environment.

Infrared Spectroscopy for Vibrational Analysis and Hydrogen Bonding Interactions

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations. It is particularly effective for identifying functional groups and analyzing intermolecular interactions, such as hydrogen bonds.

In this compound, key vibrational modes would include:

N-H stretching: Typically observed in the region of 3300-3500 cm⁻¹. The exact position and shape of this band are highly sensitive to hydrogen bonding. In the solid state, strong N-H···N(pyridyl) or N-H···O=C hydrogen bonds would cause this band to broaden and shift to lower wavenumbers.

C=O stretching (Amide I band): This is a very strong and characteristic absorption usually found between 1630 and 1680 cm⁻¹. Its frequency is also affected by hydrogen bonding; involvement of the carbonyl oxygen in a hydrogen bond typically shifts the peak to a lower frequency.

N-H bending (Amide II band): This band, appearing around 1550 cm⁻¹, involves coupling of the N-H bending and C-N stretching vibrations.

Pyridine (B92270) ring vibrations: Characteristic C=C and C=N stretching vibrations of the pyridine rings are expected in the 1400-1600 cm⁻¹ region.

By comparing the IR spectra of the free ligand with its metal complexes, one can deduce the coordination mode. A shift in the vibrational frequencies of the pyridine ring would indicate that the nitrogen atom of the pyridine is coordinated to the metal center. Although IR spectroscopy is fundamental for characterization, specific experimental IR spectra and band assignments for this compound are not provided in the primary literature reviewed.

Ultraviolet-Visible Spectroscopy for Electronic Transitions and Band Gap Analysis

Ultraviolet-visible (UV-Vis) spectroscopy analyzes the electronic transitions within a molecule, typically π→π* and n→π* transitions in conjugated systems. This compound contains both phenyl and pyridyl aromatic rings, as well as amide functional groups, making it UV-active.

The UV-Vis spectrum would be expected to show strong absorptions corresponding to π→π* transitions within the aromatic systems. The n→π* transitions, associated with the non-bonding electrons on the oxygen and nitrogen atoms, are also possible but are typically much weaker. The position of the absorption maximum (λ_max) provides information about the extent of conjugation in the molecule. Upon coordination to a metal ion, shifts in these electronic transitions (either to longer wavelengths, a bathochromic shift, or to shorter wavelengths, a hypsochromic shift) can be observed, providing evidence of complex formation. This technique was used to study the reversible color changes in the metal complexes of the ligand, which are related to changes in the coordination environment of the metal ion upon solvation or desolvation. rsc.org However, a specific UV-Vis absorption spectrum for the free this compound ligand is not detailed in the surveyed literature.

Nuclear Magnetic Resonance Spectroscopy for Solution-State Conformation and Host-Guest Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating molecular structure and dynamics in solution. For this compound, ¹H and ¹³C NMR would provide a complete picture of the molecule's solution-state conformation.

¹H NMR: The proton NMR spectrum would show distinct signals for each chemically unique proton. The aromatic region would be complex, with signals for the isophthaloyl ring protons and the α- and β-protons of the two pyridyl rings. The amide N-H proton would appear as a singlet, and its chemical shift would be sensitive to solvent and concentration due to hydrogen bonding. Integration of the signals would confirm the ratio of protons in the molecule.

¹³C NMR: The carbon NMR spectrum would show separate resonances for each unique carbon atom, including the carbonyl carbons of the amide groups and the various carbons of the aromatic rings.

Host-Guest Interactions: NMR is particularly powerful for studying non-covalent host-guest interactions in solution. Titration experiments, where a solution of a potential guest molecule is added incrementally to an NMR tube containing the host, can be monitored by changes in the chemical shifts of the host's protons. Such shifts provide definitive evidence of an interaction and can be used to determine the binding constant of the resulting complex. Given the structure of this compound with its amide cleft and aromatic surfaces, it has the potential to act as a host for various guest molecules. While commercial suppliers indicate the availability of NMR data bldpharm.com, specific, published ¹H or ¹³C NMR spectral data for this compound were not found in the reviewed scientific literature.

Advanced Imaging Techniques

Advanced imaging techniques are indispensable for visualizing the morphology and microstructure of materials derived from this compound.

Scanning Electron Microscopy and Transmission Electron Microscopy for Morphology and Microstructure Analysis

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for examining the surface topography, shape, and internal structure of materials at the micro- and nanoscale. While specific SEM and TEM studies focusing solely on the crystalline structure of pure this compound are not extensively detailed in the reviewed literature, the application of these techniques is paramount in the characterization of its metal complexes and derived supramolecular structures.

For instance, in the study of metal-organic frameworks formed by this compound, SEM would be employed to analyze the crystal morphology and size distribution of the resulting coordination polymers. This information is critical for understanding the material's properties, such as porosity and surface area, which are vital for applications in catalysis and gas storage. TEM, with its higher resolution, would allow for the visualization of the internal porous structure and the arrangement of the crystal lattice, providing insights into the ordering and dimensions of the channels within the framework.

Mass Spectrometry for Molecular Identification and Host-Guest Complex Characterization

Mass spectrometry is a fundamental analytical technique for the precise determination of molecular weight and the characterization of complex chemical structures.

For this compound, Electrospray Ionization Mass Spectrometry (ESI-MS) is a particularly suitable method for its molecular identification. This technique would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. Given the calculated monoisotopic mass of 318.1117 g/mol , the ESI-MS spectrum would exhibit a major ion at an m/z (mass-to-charge ratio) of approximately 319.1190.

While detailed mass spectrometry data for the free this compound ligand is not extensively published, its application is crucial in the study of its metal complexes and host-guest systems. In the context of host-guest chemistry, ESI-MS can be used to detect the formation of non-covalent complexes between the ligand (as a guest) and a host molecule. The mass spectrum would show peaks corresponding to the host-guest complex, providing evidence of the interaction and its stoichiometry.

The following table summarizes the expected mass spectrometry data for this compound.

CompoundMolecular FormulaMonoisotopic Mass (Da)Expected [M+H]⁺ (m/z)
This compoundC₁₈H₁₄N₄O₂318.1117~319.1190

Thermogravimetric Analysis

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. This method provides valuable information about the thermal stability and decomposition behavior of materials.

In a typical TGA experiment for such complexes, the initial weight loss observed at lower temperatures (below 150 °C) is generally attributed to the removal of solvent molecules (e.g., water, DMF) that are either coordinated to the metal center or trapped within the crystal lattice. The subsequent decomposition of the organic ligand, this compound, occurs at higher temperatures, indicating the thermal stability of the coordination framework. The temperature at which significant weight loss due to ligand decomposition begins is a key parameter for assessing the material's robustness for applications at elevated temperatures.

The TGA data for metal complexes of this compound (L) are summarized below, illustrating the typical decomposition behavior.

ComplexInitial Weight Loss Temperature Range (°C)Attributed to Loss ofOnset of Ligand Decomposition (°C)
[Cu(L)₂(Cl)₂]·5.5H₂O30-1505.5 H₂O molecules> 300
[Ni(L)₂(Cl)₂]·5.5H₂O30-1505.5 H₂O molecules> 300
[Co(L)(m-BDC)]·DMF50-200DMF molecule> 350
[Cd₂(L)₂(m-BDC)₂]·DMF·0.2H₂O50-200DMF and H₂O molecules> 400

Data derived from studies on metal-organic frameworks incorporating the ligand.

Computational and Theoretical Studies on N1,n3 Di Pyridin 4 Yl Isophthalamide Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a primary tool for studying molecules like N1,N3-di(pyridin-4-yl)isophthalamide due to its favorable balance of accuracy and computational cost.

DFT calculations are instrumental in predicting the fundamental electronic properties of this compound. By solving approximations of the Schrödinger equation, DFT can determine the distribution of electrons within the molecule, which governs its reactivity and interactions.

Key parameters derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital most likely to accept an electron. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron to a higher energy state. nih.govresearchgate.net

DFT calculations also yield molecular electrostatic potential (MEP) maps. These maps illustrate the charge distribution across the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would highlight the electronegative oxygen and pyridine (B92270) nitrogen atoms as sites susceptible to electrophilic attack or coordination, while the amide N-H protons would appear as electropositive regions. nih.gov

Table 1: Representative Electronic Properties Calculated via DFT for Aromatic Amide Systems

Parameter Description Typical Calculated Value (eV) Significance
EHOMO Energy of the Highest Occupied Molecular Orbital -6.0 to -7.5 Indicates electron-donating ability
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.5 to -2.5 Indicates electron-accepting ability
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO 4.0 to 5.0 Indicator of chemical reactivity and stability nih.gov

Note: Values are illustrative for similar aromatic amide structures and can vary based on the specific functional and basis set used in the calculation.

The supramolecular assembly and crystal packing of this compound are governed by a network of non-covalent interactions. DFT is a crucial tool for identifying and quantifying these forces, particularly the strong hydrogen bonds characteristic of amide-containing molecules.

DFT calculations can accurately model the geometry and energy of various possible hydrogen bonds, such as:

N-H···O=C: The classic and typically strongest hydrogen bond, forming between the amide hydrogen (donor) and a carbonyl oxygen (acceptor) of a neighboring molecule.

N-H···N(pyridine): An interaction where the amide hydrogen donates to the nitrogen atom of a pyridine ring.

N-H···π: A weaker interaction where the amide hydrogen interacts with the electron cloud of an aromatic ring (either the central isophthaloyl ring or a pyridine ring). researchgate.net

Theoretical investigations using methods like Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis, which are often performed on DFT-optimized geometries, can further characterize these interactions. nih.gov AIM theory identifies bond critical points between interacting atoms, confirming the presence of a hydrogen bond, while NBO analysis quantifies the charge transfer between the donor and acceptor orbitals, providing a measure of the interaction's strength. nih.gov Symmetry-Adapted Perturbation Theory (SAPT) can also be employed to decompose the total interaction energy into physically meaningful components like electrostatic, exchange, induction, and dispersion forces, revealing the fundamental nature of the intermolecular bonds. nih.gov

The porous frameworks and defined cavities that can be formed by the self-assembly of molecules like this compound make them potential candidates for host-guest chemistry, including selective adsorption and separation processes. Computational modeling provides a route to screen for these properties before undertaking extensive experimental work.

DFT calculations can be used to simulate the interaction between a single or a small assembly of this compound molecules (the host) and various small molecules (the guests), such as solvents, gases, or pollutants. By calculating the binding energy for different guests, researchers can predict the selectivity of the host material. A significantly more negative binding energy for one type of guest molecule over another indicates a thermodynamic preference for that guest. These simulations can elucidate the specific interactions—such as hydrogen bonding, van der Waals forces, or π-π stacking—that drive guest recognition and selectivity, providing a rational basis for the design of new materials for separation and sensing applications.

Ab Initio Molecular Modeling for Conformational Analysis

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on fundamental physical constants without input from experimental data. These methods are particularly useful for performing high-accuracy conformational analysis of flexible molecules like this compound.

The flexibility of this molecule arises primarily from the rotation around the C-N bonds of the two amide linkages. This rotation gives rise to different spatial arrangements of the pyridine rings relative to the central isophthaloyl group. The principal conformations are typically described as syn and anti. In a syn conformation, the amide N-H bond points in the same general direction as the adjacent C-H bond on the central ring, whereas in an anti conformation, it points away. A single molecule can adopt syn/syn, anti/anti, or syn/anti arrangements.

Ab initio calculations can map the potential energy surface of the molecule as a function of the torsional angles of the amide bonds. This analysis reveals the relative energies of the different conformers and the energy barriers to rotation between them. The results can predict the most stable, low-energy conformation in the gas phase and provide insight into the range of conformations that are accessible at room temperature. This information is fundamental, as the specific conformation adopted by the molecule can directly influence its crystal packing and its ability to act as a ligand in coordination chemistry.

Force Field and Molecular Dynamics Simulations for Dynamic Behavior

While DFT and ab initio methods provide highly accurate information on static systems, they are computationally too expensive for simulating the dynamic behavior of large systems over long timescales. For this purpose, researchers turn to molecular mechanics force fields and molecular dynamics (MD) simulations.

A force field is a set of empirical energy functions and associated parameters that describe the potential energy of a system of atoms. nih.govresearchgate.net To simulate this compound, a force field must have parameters for all the atom types, bond lengths, bond angles, and dihedral angles present in the molecule. General-purpose force fields like the General Amber Force Field (GAFF) or the CHARMM General Force Field (CGenFF) are designed to cover a wide range of organic molecules and can often be used as a starting point. nih.gov However, for higher accuracy, specific parameters for the pyridine and amide groups may need to be refined or developed, often using quantum mechanical calculations as a reference. nih.gov

Molecular Dynamics (MD) simulations use a force field to calculate the forces on each atom and then solve Newton's equations of motion to simulate the movement of atoms and molecules over time. mdpi.com An MD simulation of this compound can provide insights into:

Conformational Dynamics: How the molecule flexes and transitions between different syn and anti conformations in solution.

Solvation: How solvent molecules arrange themselves around the solute and the strength of these interactions.

Aggregation and Self-Assembly: How multiple molecules interact and aggregate in a solvent or at an interface to form larger structures. mdpi.com

Thermodynamic Properties: MD simulations of the molecule in a condensed phase (e.g., a liquid or amorphous solid) can be used to calculate bulk properties like density and glass transition temperature. mdpi.com

For example, MD simulations could model the behavior of poly-m-phenylene isophthalamide (B1672271) (a polymer with a similar backbone) to understand its properties as a separation membrane. researchgate.net Such simulations reveal how the polymer chains pack and how different small molecules diffuse through the material, providing a molecular-level view of the separation process. researchgate.net

Table 2: Common Force Fields for Simulating Organic and Biomolecules

Force Field Developer/Family Typical Application Key Features
GAFF/AMBER Kollman/Amber General organic molecules, proteins, nucleic acids Well-established, widely used, compatible with AMBER biomolecular force fields. researchgate.net
CGenFF/CHARMM MacKerell/CHARMM Drug-like molecules, lipids, proteins Designed for compatibility with CHARMM biomolecular force fields, extensive parameter library. nih.gov
OPLS-AA Jorgensen Liquid simulations, general organic molecules Optimized to reproduce experimental properties of liquids, such as density and heat of vaporization.
Drude Polarizable Roux/CHARMM Systems where electronic polarization is critical Includes Drude oscillators to explicitly model electronic polarizability, improving accuracy for heteroaromatic compounds. nih.gov

Advanced Research Directions and Emerging Applications of N1,n3 Di Pyridin 4 Yl Isophthalamide Based Materials

Development of Stimuli-Responsive Materials (e.g., Chemochromic and Solvatochromic Sensing)

The ability of N1,N3-di(pyridin-4-yl)isophthalamide to form coordination complexes that respond to external stimuli is a significant area of research. These responses are often manifested as visible color changes, making them attractive for sensing applications.

Solvatochromism:

A notable advancement in this area is the development of metal(II) complexes of this compound that exhibit reversible solvatochromism. nih.govnih.gov Specifically, copper, nickel, and cobalt complexes have been shown to undergo distinct color changes upon desolvation and resolvation. nih.govnih.gov For instance, the complex [Cu(L)2Cl2]·5.5H2O is blue, but upon heating to remove the water molecules, it turns green. nih.gov This color change is reversible, and the original blue color is restored upon exposure to water vapor. A similar phenomenon is observed for the nickel and cobalt analogues. nih.gov This behavior is attributed to changes in the coordination environment of the metal centers as solvent molecules are removed or reintroduced. nih.gov

Table 1: Solvatochromic Behavior of this compound (L) Complexes

Complex Original Color (Solvated) Color after Desolvation
[Cu(L)2Cl2]·5.5H2O Blue Green
[Ni(L)2Cl2]·5.5H2O Green Yellow
[Co(L)(m-BDC)]·DMF Pink Purple

Data sourced from Gong et al., 2010. nih.gov

Chemochromic Sensing:

While direct chemochromic applications of this compound are still an emerging field, the isophthalamide (B1672271) motif is a well-established component in anion recognition. The amide N-H groups can act as hydrogen-bond donors to bind with anions. Research on structurally related dipyridylbenzene ligands incorporating the isophthalamide unit has demonstrated their efficacy in luminescent anion sensing. nih.gov These systems can detect halides and oxoanions through a combination of hydrogen bonding and electrostatic interactions, resulting in a change in their emission properties. nih.gov This suggests a strong potential for developing this compound-based materials as chemochromic sensors, particularly for anions. The principle relies on the interaction of the target analyte with the ligand or its metal complex, leading to a perturbation of the electronic structure and a consequent color change.

Adsorptive Separation and Gas Storage Applications

The construction of porous materials like metal-organic frameworks (MOFs) is a key strategy for developing materials for gas storage and separation. The bifunctional nature of this compound, with its divergent pyridyl groups and hydrogen-bonding amide linkers, makes it a promising candidate for building such frameworks. Although specific studies on this compound for gas adsorption are limited, research on analogous amide-containing ligands highlights the potential of this approach. For example, related amide derivatives have been synthesized with the explicit goal of creating porous metal-organic frameworks. researchgate.net The amide groups can introduce additional stability and functionality into the framework through hydrogen bonding, potentially leading to materials with tailored pore environments for selective gas adsorption.

Catalysis (e.g., Photocatalytic Dye Degradation)

The use of coordination polymers based on this compound in catalysis is a largely unexplored but promising research avenue. The pyridyl-amide structure allows for the formation of diverse metal complexes, which could serve as catalytic sites. While direct evidence for its catalytic activity is scarce, the broader field of pyridyl-amide ligands in catalysis suggests potential. For instance, pyridylidene amides are recognized as donor-flexible ligands that can stabilize transition metals in various oxidation states, which is beneficial for catalytic cycles. acs.org This flexibility could be harnessed in this compound-based catalysts. Furthermore, the incorporation of photochemically active metal centers could lead to materials for photocatalytic applications, such as the degradation of organic pollutants.

Luminescent Materials and Photophysical Research

The photophysical properties of materials derived from this compound are attracting interest, particularly in the context of luminescent sensors. As mentioned in the context of chemochromic sensing, related isophthalamide-containing metal complexes have been shown to be effective luminescent anion sensors. nih.gov The incorporation of the isophthalamide unit into cyclometalated platinum(II) and ruthenium(II) complexes of dipyridylbenzene yields materials that can sense a range of anions through changes in their luminescence. nih.gov The ruthenium complexes, in particular, show enhanced binding strength due to their cationic nature. nih.gov These findings underscore the potential of this compound as a ligand for designing new luminescent materials with applications in chemical sensing.

Design of Hierarchical Superstructures and Functional Composites

The self-assembly properties of this compound and its derivatives are crucial for the bottom-up construction of complex, functional materials. The interplay of coordination bonds and hydrogen bonds can direct the formation of hierarchical superstructures with specific topologies. For example, a related compound, N1,N3-Bis(pyridin-3-ylmethyl)isophthalamide dihydrate, forms a two-dimensional network through a combination of N—H···O, O—H···N, and O—H···O hydrogen bonds. researchgate.net This demonstrates the capacity of isophthalamide-based ligands to generate extended, ordered structures. Furthermore, the assembly of a terephthalamide (B1206420) analogue with macrocyclic hosts like pillar nih.govarenes has been investigated, showing how non-covalent interactions can be used to create host-guest systems and supramolecular architectures. researchgate.net These principles can be applied to this compound to create functional composites with tailored properties.

Exploring Structure-Function Relationships for Tailored Material Performance

A fundamental aspect of developing new materials based on this compound is understanding the relationship between their structure and their functional properties. Research has shown that the conformation of the ligand within a metal complex has a profound impact on the final architecture and properties of the material. nih.govnih.gov For instance, in a series of metal complexes, the ligand was observed to adopt cis, intermediate, and trans conformations. nih.gov The cis conformation leads to the formation of one-dimensional chain-like frameworks, while the intermediate and trans conformations result in three-dimensional and two-dimensional structures, respectively. nih.gov This conformational flexibility directly influences the material's properties, such as the solvatochromic behavior, where only the one- and three-dimensional structures showed reversible color changes. nih.govnih.gov A deeper understanding of these structure-function relationships will enable the rational design of this compound-based materials with precisely controlled and optimized performance for specific applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N1,N3-Di(pyridin-4-yl)isophthalamide, and what coupling reagents optimize amide bond formation?

  • Methodology : The compound is synthesized via condensation reactions between isophthaloyl chloride and 4-aminopyridine derivatives. Coupling reagents such as HATU (2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) enhance reaction efficiency by activating carboxyl groups . Analogous bisamide syntheses (e.g., N1,N4-Di(pyridin-4-yl)terephthalamide) use stoichiometric control of reactants and inert atmospheres to minimize side reactions .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Resolves pyridinyl proton environments and confirms substitution patterns .
  • Single-crystal XRD : Determines molecular geometry and π-π stacking interactions in supramolecular assemblies .
  • Mass spectrometry (HRMS) : Validates molecular weight (expected: ~352.34 g/mol) and purity .

Q. How should researchers safely handle and store this compound?

  • Guidelines : Store at 2–8°C under inert gas (e.g., argon) to prevent oxidation. Use PPE (gloves, goggles) due to potential skin/eye irritation (risk code: R22/R36) .

Advanced Research Questions

Q. How does protonation at the pyridinyl nitrogen affect electronic structure and metal coordination?

  • Analysis : Protonation at N1 alters pyridine aromaticity, shortening C-N bonds (observed via XRD) and enhancing ligand-to-metal charge transfer in complexes. Computational studies (DFT) reveal increased electron density at the pyridinyl ring, favoring coordination with transition metals like Co(II) or Zn(II) .

Q. How do solvation/desolvation processes influence the photophysical properties of its metal complexes?

  • Experimental Design : Monitor reversible color changes (e.g., via UV-Vis spectroscopy) in Co(II) or Zn(II) complexes during solvent exchange (e.g., H2O → MeOH). Structural dynamics are validated by TGA and PXRD to track lattice solvent loss .

Q. What computational approaches predict supramolecular assembly behavior with metal ions?

  • Methodology : Density Functional Theory (DFT) models assess ligand-metal binding energies, while Molecular Dynamics (MD) simulations predict stacking patterns in coordination polymers. Compare results with experimental XRD data (e.g., Co3L2(L1)2(H2O)8·3H2O) .

Q. How to resolve contradictions in reported stability data under varying pH conditions?

  • Data Analysis :

  • Contradiction : Conflicting reports on hydrolytic stability in acidic media.
  • Resolution : Conduct pH-dependent stability assays (HPLC monitoring) under controlled ionic strengths. Cross-reference with crystallographic data to identify protonation-sensitive bonds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.